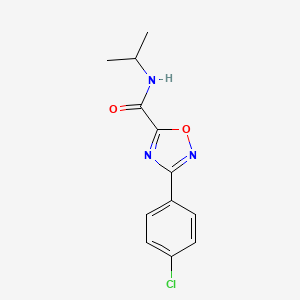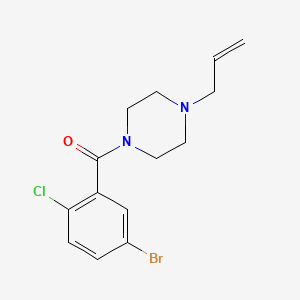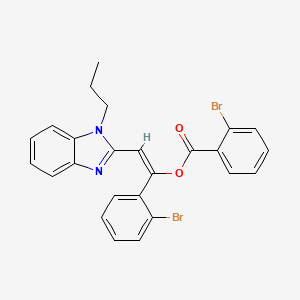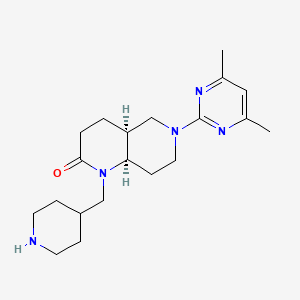![molecular formula C15H10Cl2INO B5397586 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one](/img/structure/B5397586.png)
1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one, also known as DIPK, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
科学的研究の応用
1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has been investigated as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In material science, 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has been used as a precursor for the synthesis of various organic materials, including polymers and liquid crystals. In analytical chemistry, 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has been used as a reagent for the detection of various metal ions.
作用機序
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one is not fully understood. However, it has been proposed that 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one inhibits the activity of enzymes involved in cell proliferation, leading to the inhibition of cancer cell growth. In addition, 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has been shown to interact with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one inhibits the activity of various enzymes involved in cell proliferation, including topoisomerase II and DNA polymerase. In addition, 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one inhibits the growth of tumors in animal models.
実験室実験の利点と制限
One of the advantages of using 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one in lab experiments is its high potency. 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has been shown to be effective at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one. One area of interest is the development of 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one-based anti-cancer drugs. Researchers are currently investigating the potential of 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one derivatives as anti-cancer agents. Another area of interest is the development of 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one-based materials. Researchers are exploring the use of 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one as a precursor for the synthesis of various organic materials, including polymers and liquid crystals. Finally, researchers are investigating the potential of 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one as a reagent for the detection of various metal ions.
合成法
The synthesis of 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one involves the reaction of 3,4-dichloroacetophenone with iodobenzene in the presence of a base. The resulting product is then purified using column chromatography. The yield of 1-(3,4-dichlorophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one is typically around 50%.
特性
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-3-(2-iodoanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2INO/c16-11-6-5-10(9-12(11)17)15(20)7-8-19-14-4-2-1-3-13(14)18/h1-9,19H/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTBMSNIFYQRHD-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyclopentyl-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5397504.png)

![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-methoxyisonicotinamide](/img/structure/B5397530.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5397539.png)

![2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5397545.png)
![7-(4-phenoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5397552.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5397569.png)

![5-{3-chloro-5-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5397584.png)

![N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5397594.png)
![2-({5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5397602.png)